molecular formula C18H20N4O3S B1375372 3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1012345-16-2

3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

Cat. No. B1375372
M. Wt: 372.4 g/mol
InChI Key: BWRZPNZLUQKAFO-UHFFFAOYSA-N
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Description

The compound “3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine” belongs to a class of organic compounds known as imidazo[1,2-b]pyridazines. These are aromatic heterocyclic compounds containing an imidazole ring fused to a pyridazine ring .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a related class of compounds, has been extensively studied. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-b]pyridazine core, which is a bicyclic heterocycle containing two nitrogen atoms .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are known to undergo a variety of chemical reactions, including radical reactions . The specific reactions that “3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine” might undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-Asthmatic Activities

3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine and related compounds have been studied for their potential in treating asthma. Specifically, a series of novel (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, similar in structure, demonstrated significant activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds, particularly those with a gem-dialkyl or a cycloalkylidene group in the sulfamoylpropyloxy group, showed promising anti-asthmatic properties with notable duration of action (Kuwahara, Kawano, Shimazu, Ashida, & Miyake, 1996).

Antimicrobial and Antimalarial Activities

Compounds containing the imidazo[1,2-b]pyridazine moiety, structurally related to 3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine, have been synthesized and tested for their antimicrobial properties. These compounds showed in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and exhibited antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Antiulcer Agents

Another area of research has been the synthesis of new imidazo[1,2-a]pyridines, structurally similar to the compound , as potential antiulcer agents. These compounds, substituted at the 3-position, were investigated for their antisecretory and cytoprotective properties in treating ulcers. Some of these synthesized compounds showed significant cytoprotective properties in experimental models, although their antisecretory activity was not as pronounced (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Chronic Renal Disease Treatment

Imidazo[1,2-a]pyridine derivatives, related to 3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine, have been synthesized for potential use in treating chronic renal disease. A practical synthesis method for these compounds, involving regioselective chlorination and condensation steps, was developed for large-scale production (Ikemoto, Kawamoto, Tomimatsu, Takatani, & Wakimasu, 2000).

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications, especially in medicinal chemistry given the importance of its structural class .

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-26(23,24)15-4-2-13(3-5-15)16-12-19-18-7-6-17(21-22(16)18)20-14-8-10-25-11-9-14/h2-7,12,14H,8-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRZPNZLUQKAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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